N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide

Lipophilicity Drug-likeness Permeability

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide (CAS 2189499-38-3) is a synthetic small-molecule amide featuring a 6-cyclopropylpyrimidine core linked via a methylene bridge to a 2-(2,3-dimethylphenoxy)propanamide moiety. The compound belongs to a class of cyclopropylpyrimidine-containing ligands explored in medicinal chemistry and agrochemical research programs, where the cyclopropyl substituent and the dimethylphenoxy side chain jointly modulate physicochemical and target-engagement properties.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2189499-38-3
Cat. No. B2702705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide
CAS2189499-38-3
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC(=NC=N2)C3CC3)C
InChIInChI=1S/C19H23N3O2/c1-12-5-4-6-18(13(12)2)24-14(3)19(23)20-10-16-9-17(15-7-8-15)22-11-21-16/h4-6,9,11,14-15H,7-8,10H2,1-3H3,(H,20,23)
InChIKeyHELXEALUNXYBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide (CAS 2189499-38-3): Procurement-Relevant Compound Profile


N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide (CAS 2189499-38-3) is a synthetic small-molecule amide featuring a 6-cyclopropylpyrimidine core linked via a methylene bridge to a 2-(2,3-dimethylphenoxy)propanamide moiety . The compound belongs to a class of cyclopropylpyrimidine-containing ligands explored in medicinal chemistry and agrochemical research programs, where the cyclopropyl substituent and the dimethylphenoxy side chain jointly modulate physicochemical and target-engagement properties [1]. Its molecular formula is C₁₉H₂₃N₃O₂, and it possesses a computed XLogP3 of 2.8, indicating moderate lipophilicity .

Why N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide Cannot Be Replaced by Generic Analogs


Compounds within the cyclopropylpyrimidine-amide class exhibit steep structure–activity relationships (SAR) where even conservative substituent changes on the phenoxy ring or the pyrimidine core can profoundly alter target affinity, selectivity, and physicochemical properties [1]. For N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide, the 2,3-dimethyl substitution pattern on the phenoxy ring—compared to the 2-chloro or unsubstituted phenyl variants—produces a distinct lipophilicity profile (XLogP3 = 2.8) that directly impacts membrane permeability, metabolic stability, and off-target promiscuity [2]. Generic substitution with a close analog such as 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (LogP = 3.38) or 2-(2,3-dimethylphenoxy)-N-phenylpropanamide (LogP = 4.36) would therefore alter the compound's pharmacokinetic and pharmacodynamic behavior in a manner that undermines experimental reproducibility [2].

Quantitative Differentiation Evidence for N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide


Lipophilicity Modulation: XLogP3 Comparison with 2-Chlorophenoxy Analog

The target compound exhibits an XLogP3 of 2.8 , which is 0.58 log units lower than the 2-chlorophenoxy analog 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (LogP = 3.38) [1]. This reduction in lipophilicity is expected to translate into improved aqueous solubility and potentially lower non-specific protein binding, a critical factor for in vitro assay reliability.

Lipophilicity Drug-likeness Permeability

Lipophilicity Differential vs. N-Phenyl Propanamide Analog

When compared to 2-(2,3-dimethylphenoxy)-N-phenylpropanamide, which shares the identical phenoxypropanamide substructure but replaces the 6-cyclopropylpyrimidin-4-yl-methyl group with a simpler phenyl substituent, the target compound displays a substantial reduction in lipophilicity (XLogP3 = 2.8 vs. LogP = 4.36 ). This ΔLogP of -1.56 units places the target compound firmly within a more favorable drug-like property space.

Lipophilicity SAR Physicochemical property

Chemokine Receptor CXCR6 Antagonist Activity: Potency Context in the Cyclopropylpyrimidine Series

The cyclopropylpyrimidine scaffold to which N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide belongs has been profiled against the CXCR6 receptor. A structurally related cyclopropylpyrimidine compound (CHEMBL4637126) demonstrated antagonist activity at human CXCR6 with an IC50 of 40 nM in a β-arrestin recruitment assay and 500 nM in a cAMP accumulation assay [1]. While direct potency data for the target compound itself remain unpublished at the time of analysis, the scaffold's engagement of CXCR6—a target implicated in immuno-oncology and inflammatory disease—establishes a therapeutically relevant biological context that simpler phenoxypropanamide analogs lacking the cyclopropylpyrimidine core cannot access [2].

CXCR6 Chemokine receptor Immuno-oncology

Recommended Application Scenarios for N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide


Chemokine Receptor Drug Discovery: CXCR6 Antagonist Lead Optimization

Given the demonstrated CXCR6 antagonist activity within the cyclopropylpyrimidine chemical series [1], N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide is positioned as a candidate for lead optimization programs targeting CXCR6-mediated pathologies, including cancer immune evasion and chronic inflammatory disorders. Its moderate lipophilicity (XLogP3 = 2.8) offers a favorable starting point for further ADME optimization compared to more lipophilic analogs in the same series [1][2].

Physicochemical Property-Driven Library Design

The compound serves as a valuable entry in diversity-oriented screening libraries where controlled modulation of lipophilicity is required. Its XLogP3 of 2.8 represents a meaningful departure from the LogP values of 3.38 (2-chlorophenoxy analog) and 4.36 (N-phenyl analog), enabling researchers to probe the impact of lipophilicity on target engagement, cellular permeability, and metabolic stability without altering the core cyclopropylpyrimidine pharmacophore [2].

Agrochemical Discovery: Phenoxy-Substituted Pyrimidine Screening

Cyclopropyl-substituted pyrimidines and 2,3-dimethylphenoxy motifs are independently recognized in herbicidal and fungicidal compound patents [3]. The combination of these substructures in a single molecule makes this compound a relevant screening candidate for agrochemical discovery programs seeking novel modes of action against resistant weed or fungal populations.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.